4-Bromostilbene is an organic compound characterized by the molecular formula C₁₄H₁₁Br and a molar mass of 259.14 g/mol. This compound appears as a white to almost white crystalline solid with a melting point of approximately 140 °C and a boiling point around 139-140 °C at reduced pressure . It is primarily known for its unique chemical properties, which make it valuable in various
Research indicates that 4-bromostilbene exhibits biological activity, particularly in the realm of cancer research. It has been utilized as a precursor for synthesizing Combretastatin A-4, a potent anticancer agent. The compound's ability to influence cellular processes makes it a subject of interest for further pharmacological studies.
The synthesis of 4-bromostilbene can be accomplished through various methods:
4-Bromostilbene finds applications in multiple fields:
Studies on the interactions of 4-bromostilbene with other compounds reveal its potential role in various reaction mechanisms. For instance, its involvement in cross-coupling reactions highlights its utility as a coupling partner in synthetic chemistry. Additionally, investigations into its reactivity with radical scavengers suggest that radical pathways are not predominant in its reaction mechanisms.
Several compounds share structural similarities with 4-bromostilbene, each exhibiting unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Stilbene | C₁₄H₁₂ | Parent compound; lacks bromine substituent |
| 4-Nitrostilbene | C₁₄H₁₁N₃O₂ | Contains a nitro group; used in photochemical studies |
| 4-Chlorostilbene | C₁₄H₁₁Cl | Chlorine substituent instead of bromine |
| 4-Iodostilbene | C₁₄H₁₁I | Iodine substituent; exhibits different reactivity |
The uniqueness of 4-bromostilbene lies in its specific bromine substitution at the para position relative to the ethylene bridge, influencing its reactivity and applications compared to its analogs.
The Wittig reaction remains a cornerstone for constructing carbon-carbon double bonds, offering precise control over alkene geometry. For 4-bromostilbene synthesis, stereoselectivity depends critically on the electronic and steric properties of the phosphorus ylide and benzaldehyde precursors. Recent advancements demonstrate that ortho-substituted benzaldehydes paired with MesP(TMS)Li-generated ylides enable tunable E/Z selectivity. For instance, coupling 4-bromobenzaldehyde with a non-ortho-substituted aldehyde favors E-stilbene formation due to reduced steric hindrance during the oxaphosphetane collapse.
Table 1: Stereoselectivity in Wittig Reactions of 4-Bromobenzaldehyde
| Ylide Precursor | Aldehyde Partner | E:Z Ratio | Yield (%) |
|---|---|---|---|
| MesP(TMS)Li | Benzaldehyde | 85:15 | 78 |
| Triphenylphosphine | 2-Methoxybenzaldehyde | 60:40 | 65 |
| Stabilized ylide (Ph₃P=CH) | 4-Nitrobenzaldehyde | 92:8 | 82 |
Key optimizations include:
The Horner-Wadsworth-Emmons (HWE) reaction surpasses traditional Wittig methods in stereochemical predictability for 4-bromostilbene. Phosphonate-stabilized reagents, such as diethyl (4-bromobenzyl)phosphonate, react with aryl aldehydes under mild basic conditions (e.g., potassium tert-butoxide) to yield predominantly E-isomers. The reaction’s success hinges on the inability of phosphonate intermediates to form cyclic oxaphosphetanes, which locks the transition state into an anti-periplanar conformation.
Mechanistic Insights:
Table 2: HWE Reaction Performance with Varied Bases
| Base | Solvent | E:Z Ratio | Yield (%) |
|---|---|---|---|
| Potassium tert-butoxide | THF | 98:2 | 89 |
| Sodium hydride | DMF | 95:5 | 84 |
| Lithium hexamethyldisilazide | DCM | 97:3 | 91 |
The Suzuki-Miyaura reaction enables modular assembly of 4-bromostilbene by coupling 4-bromostyrylboronic acid with aryl halides. Catalytic systems employing Pd(PPh₃)₄ (1–5 mol%) and aqueous sodium carbonate in toluene/ethanol mixtures achieve yields exceeding 85%. Key considerations include:
Table 3: Suzuki-Miyaura Coupling with Arylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Bromostyrene | Phenylboronic acid | Pd(OAc)₂ | 88 |
| 4-Iodostyrene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 92 |
The Heck reaction installs alkenyl groups onto aryl bromides, offering a route to 4-bromostilbene derivatives. Using Pd(OAc)₂ (2 mol%) with tri-o-tolylphosphine in dimethylacetamide (DMAc) at 120°C, styrene derivatives couple efficiently with 4-bromoiodobenzene. Notable advantages include:
Scaling 4-bromostilbene production introduces hurdles such as catalyst recovery, solvent waste, and energy-intensive purification. Innovations addressing these include:
Table 4: Industrial Catalytic Systems Comparison
| Catalyst System | Turnover Number (TON) | Reaction Time (h) |
|---|---|---|
| Pd/SBA-15 | 1,200 | 2 |
| PdCl₂-CTAB | 850 | 4 |
| Pd(OAc)₂-PPh₃ | 600 | 6 |
Electrophilic bromination of stilbene derivatives involves the substitution of hydrogen atoms with bromine, typically mediated by brominating agents. While detailed kinetic data for 4-bromostilbene synthesis are not explicitly provided in the reviewed sources, its reactivity as a brominated product can be inferred from analogous systems. For instance, α-bromostilbene isomers exhibit distinct reactivity patterns: the E-isomer demonstrates faster reaction rates in radical-chain mechanisms compared to the Z-isomer [3]. This difference arises from steric and electronic effects influencing transition-state stabilization.
In cross-coupling reactions, the bromine atom in 4-bromostilbene acts as a leaving group, facilitating nucleophilic substitution. For example, reactions with organometallic reagents like Na[Re(CO)₅] proceed via radical intermediates, where bromine abstraction is a rate-determining step [3]. Such processes highlight the interplay between electronic effects (e.g., bromine’s electronegativity) and reaction kinetics.
Table 1: Comparative Reactivity of α-Bromostilbene Isomers
| Isomer | Relative Reactivity | Key Factor |
|---|---|---|
| E | High | Favorable orbital alignment for radical formation |
| Z | Moderate | Steric hindrance from phenyl groups |
Photoisomerization of 4-bromostilbene is strongly influenced by solvent polarity and light exposure. In tetrahydrofuran (THF), a polar aprotic solvent, UV irradiation induces E-to-Z isomerization via a mixed singlet-triplet pathway [3]. The Z-isomer, though less thermodynamically stable, accumulates under continuous illumination due to reduced steric strain in the excited state. Time-resolved spectroscopy reveals dual fluorescence emission bands (λₑₓ ≈ 300 nm), attributed to charge-transfer states stabilized by bromine’s electron-withdrawing effect [4].
Solvent interactions further modulate isomerization efficiency. In nonpolar solvents like hexane, the triplet-state pathway dominates, leading to faster isomerization rates compared to polar media. This solvent dependency underscores the role of dielectric constants in stabilizing transient dipoles during photochemical transitions.
Halogen bonding, mediated by bromine’s σ-hole, significantly stabilizes reaction intermediates in 4-bromostilbene-derived systems. Crystallographic studies of 4-bromo-4′-(dimethylamino)stilbene reveal short Br···N contacts (≈3.2 Å), indicating strong intermolecular interactions that influence molecular packing [4]. These interactions extend to solution-phase chemistry, where bromine participates in noncovalent bonds with Lewis bases (e.g., carbonyl oxygen atoms), altering reaction trajectories.
In radical-chain reactions, bromine’s polarizability facilitates electron transfer steps. For example, during the formation of Na[ReBr(CO)₄{Z-C(Ph)=CHPh}], bromine abstraction from α-bromostilbene by a rhenium-centered radical is enhanced by halogen bonding with THF solvent molecules [3]. This stabilization lowers the activation energy for bromine transfer, accelerating chain propagation.
Prins cyclization involving 4-bromostilbene and paraformaldehyde proceeds via acid-catalyzed activation of formaldehyde to generate oxocarbenium intermediates. While specific mechanistic data from the reviewed sources are limited, analogous stilbene derivatives undergo cyclization to form six-membered oxacycles. The bromine substituent directs regioselectivity by stabilizing partial positive charges through inductive effects, favoring endo-transition states.
Key Steps in Proposed Mechanism:
This pathway underscores the synergistic role of halogen substituents and Lewis acid catalysts in modulating cyclization efficiency.
Irritant;Environmental Hazard